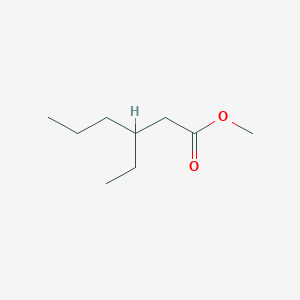

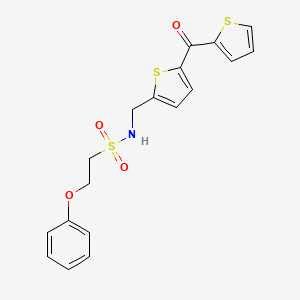

N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide” is a complex chemical compound. It’s a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be confirmed by techniques such as FTIR, MS, and 1H-NMR . Unfortunately, the specific molecular structure analysis for “N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide” is not provided in the available resources.Chemical Reactions Analysis

Thiophene and its derivatives participate in various chemical reactions, contributing to their diverse applications in scientific research . The specific chemical reactions involving “N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide” are not detailed in the available resources.Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide” are not mentioned in the available resources.Applications De Recherche Scientifique

Antimicrobial Activity

Thiophene derivatives have been investigated for their antimicrobial properties. In a study, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate compounds were synthesized. Among these, compound S1 exhibited potent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi . Additionally, compound S4 displayed excellent antifungal activity against both Candida albicans and Aspergillus niger.

Antioxidant Properties

Compound S4 and S6 demonstrated remarkable antioxidant activity. Their IC50 values (concentration required for 50% inhibition) were 48.45 and 45.33, respectively, when compared to ascorbic acid (a standard antioxidant) . These findings suggest that this compound may contribute to oxidative stress management.

Anticorrosion Efficiency

Compound S7 exhibited significant anticorrosion efficiency (97.90%) with a low corrosion rate . This property could be valuable in materials science and engineering applications.

Anticancer Potential

Compound S8 displayed effective cytotoxic activity against human lung cancer cells (A-549) at a dose of 10^-4 M . While further research is needed, this highlights its potential as an anticancer agent.

Heterocyclic Chemistry

Thiophenes, including this compound, play a crucial role in heterocyclic chemistry. Their versatile synthetic applicability and biological activity make them attractive targets for drug discovery .

Pharmaceutical Applications

Given the varied biological effects of thiophenes, researchers continue to explore their clinical applications. While specific pharmaceutical uses are still emerging, this compound’s unique structure warrants further investigation .

Mécanisme D'action

Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities . The specific mechanism of action for “N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide” is not provided in the available resources.

Orientations Futures

Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry and academia . They are used in the synthesis of anticancer agents, anti-atherosclerotic agents, and in the development of insecticides . The specific future directions for “N-(2-(5-acetylthiophen-2-yl)ethyl)-5-chlorothiophene-2-carboxamide” are not provided in the available resources.

Propriétés

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-5-chlorothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S2/c1-8(16)10-3-2-9(18-10)6-7-15-13(17)11-4-5-12(14)19-11/h2-5H,6-7H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMJCAJJIYLLNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2382826.png)

![2-Amino-2-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382827.png)

![3-(3-Aminophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2382832.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-chloro-4-fluorobenzamide](/img/structure/B2382837.png)

![(2S)-2-[4-(Difluoromethyl)phenyl]propan-1-ol](/img/structure/B2382839.png)

![2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2382841.png)

![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2382843.png)

![2,4-Dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2382844.png)